![molecular formula C27H30BrPS2 B14424736 (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide CAS No. 80799-65-1](/img/structure/B14424736.png)
(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a spirocyclic framework with sulfur atoms and a triphenylphosphonium group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
The synthesis of (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the triphenylphosphonium group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve efficient and cost-effective synthesis.
Analyse Chemischer Reaktionen
(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations. In biology and medicine, it may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities. In industry, (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide can be utilized in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of (1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide involves its interaction with specific molecular targets and pathways. The triphenylphosphonium group may facilitate the compound’s entry into cells, where it can exert its effects on various biochemical processes. The sulfur atoms in the spirocyclic core may also play a role in the compound’s reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide can be compared to other spirocyclic compounds with sulfur atoms, such as spiro[5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings These compounds share similar structural features but may differ in their chemical reactivity and applications The presence of the triphenylphosphonium group in (1,5-Dithiaspiro[5
Eigenschaften
CAS-Nummer |
80799-65-1 |
|---|---|
Molekularformel |
C27H30BrPS2 |
Molekulargewicht |
529.5 g/mol |
IUPAC-Name |
1,5-dithiaspiro[5.5]undecan-10-yl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C27H30PS2.BrH/c1-4-12-23(13-5-1)28(24-14-6-2-7-15-24,25-16-8-3-9-17-25)26-18-10-19-27(22-26)29-20-11-21-30-27;/h1-9,12-17,26H,10-11,18-22H2;1H/q+1;/p-1 |
InChI-Schlüssel |
RESCCDZZXUXTRS-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(CC2(C1)SCCCS2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



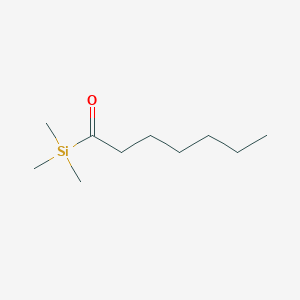
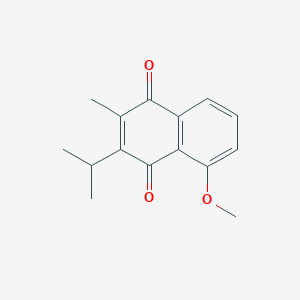
![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)

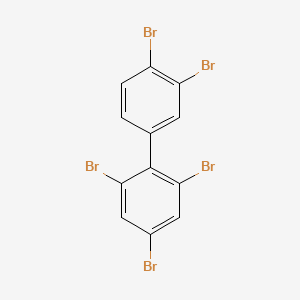
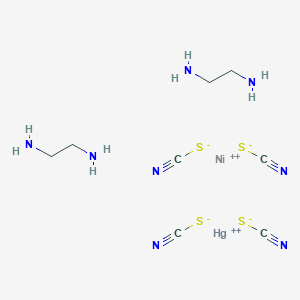
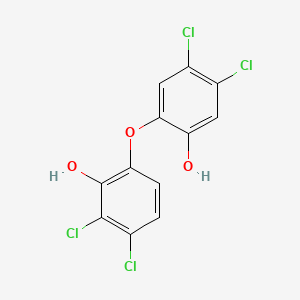
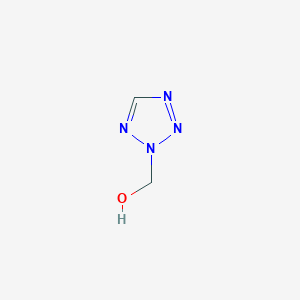
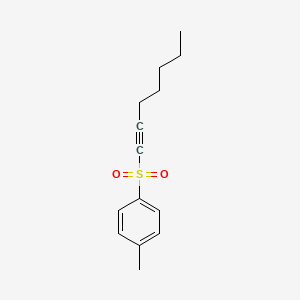
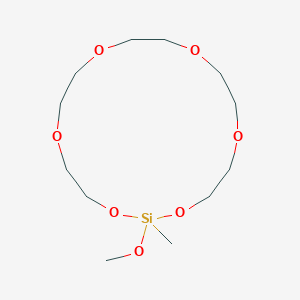
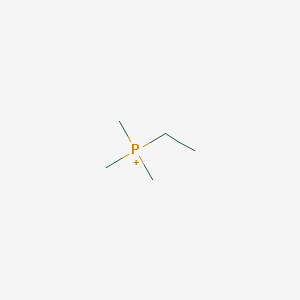
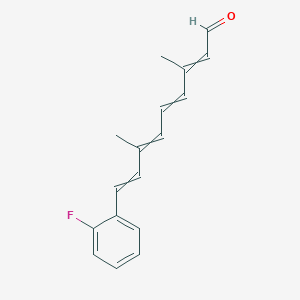
![Tricyclo[5.3.0.0(2.6)]deca-1(7)-ene](/img/structure/B14424714.png)
